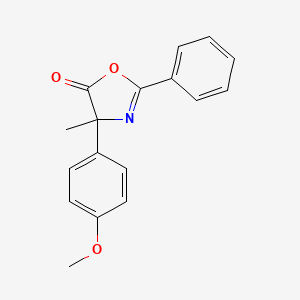
4-(4-Methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- is a heterocyclic organic compound. It is characterized by a five-membered ring containing oxygen and nitrogen atoms. The compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzaldehyde with aniline derivatives in the presence of a base, followed by cyclization with acetic anhydride . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolones with different functional groups.
Scientific Research Applications
5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites . This inhibition can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5(4H)-Oxazolone, 4-(4-methoxyphenyl)-4-methyl-2-phenyl- exhibits unique structural features that contribute to its specific biological activities. For example, the presence of the oxazolone ring imparts distinct chemical reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
545377-43-3 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-4-methyl-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H15NO3/c1-17(13-8-10-14(20-2)11-9-13)16(19)21-15(18-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
OESNEEHCBCCEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















